![molecular formula C18H14O6 B2463750 (Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 868145-05-5](/img/structure/B2463750.png)
(Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
(Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a useful research compound. Its molecular formula is C18H14O6 and its molecular weight is 326.304. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
One significant application of related compounds is in the field of photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Organic Chemistry
In the domain of synthetic organic chemistry, the compound and its related structures have been utilized as intermediates or reactants for the synthesis of complex molecules. For example, the oxidative debenzylation process involving 4-methoxy-α-methylbenzyl esters, which could be related to the functional groups present in the compound of interest, highlights the compound's utility in facilitating the synthesis of specific organic structures with potential biological activities (Yoo, Kim Hye, & Kyu, 1990).
Herbicide Development
Another application is seen in the development of herbicides, where derivatives of the compound have been utilized as precursors in the synthesis of bicyclic herbicide molecules. The intramolecular Stork-Danheiser kinetic alkylation reactions demonstrate the compound's role in creating agriculturally relevant chemicals (Liepa, Wilkie, Winkler, & Winzenberg, 1992).
Anticholinesterase Activity
Furthermore, derivatives synthesized from the compound have been explored for their anticholinesterase activity, which is crucial for treating diseases like Alzheimer's. Compounds based on furobenzofuran and methanobenzodioxepine skeletons, which are structurally related, have shown potent inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential in neurodegenerative disease therapy (Luo et al., 2005).
Cytotoxicity Against Cancer Cells
Moreover, certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the compound, have been synthesized and tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's relevance in developing cancer therapeutics (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Target of Action
Similar compounds have been reported to target key enzymes involved in metabolic disorders like diabetes mellitus (dm), including α-glucosidase, α-amylase, ptp-1b, and dpp-4 . These enzymes are abnormally expressed in DM and are excellent targets for antidiabetic drug design .
Mode of Action
It’s designed to manipulate multiple pathways simultaneously for the treatment of diabetes . The compound is likely to interact with its targets, leading to changes in their activity and subsequent effects on the biochemical pathways they are involved in .
Biochemical Pathways
The compound is expected to affect several biochemical pathways related to diabetes, given its multi-target design strategy . .
Result of Action
The compound has been reported to possess anti-tumor, anti-metastatic, and anti-invasion properties on estrogen receptor (ER) negative breast cancer cells in vitro and in vivo . .
Biochemical Analysis
Biochemical Properties
The compound has been found to exhibit significant tyrosinase inhibitory activity .
Cellular Effects
In cellular contexts, the compound has been shown to attenuate α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells . This suggests that it can influence cell function by modulating melanin production pathways.
Molecular Mechanism
The compound’s molecular mechanism of action appears to involve the inhibition of tyrosinase activity . Kinetic and docking studies have demonstrated that it interacts with the active site of tyrosinase, thereby suppressing melanin production .
Metabolic Pathways
The compound’s involvement in metabolic pathways, particularly those related to melanin production, is suggested by its inhibitory effect on tyrosinase
properties
IUPAC Name |
methyl (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-22-15-7-10(3-5-13(15)19)8-16-17(20)12-9-11(18(21)23-2)4-6-14(12)24-16/h3-9,19H,1-2H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGQUTFBRMOBND-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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